molecular formula C17H19NO5 B6528235 (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate CAS No. 946236-11-9

(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate

Cat. No.: B6528235
CAS No.: 946236-11-9
M. Wt: 317.34 g/mol
InChI Key: YSATWALMDDHVLT-GDNBJRDFSA-N
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Description

(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate, and transformation of a ketone carbonyl into an epoxide. The final step involves the conversion of the epoxide into an allylic alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate has shown potential in antiviral, anti-inflammatory, and anticancer activities . Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its diverse biological activities suggest it could be developed into treatments for various diseases, including viral infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for other valuable chemicals. Its versatility makes it an attractive option for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate apart is its unique combination of a benzofuran core with a piperidine carboxylate moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-22-17(21)11-5-7-18(8-6-11)10-15-16(20)13-4-3-12(19)9-14(13)23-15/h3-4,9-11,19H,2,5-8H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSATWALMDDHVLT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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